molecular formula C18H18F2N2O6S2 B1263842 N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

Cat. No.: B1263842
M. Wt: 460.5 g/mol
InChI Key: DPFIYYDYFQJIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Antibacterial Potential Research has shown that compounds containing the 1,4-benzodioxin ring, a core component of N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide, exhibit significant antibacterial properties. A study by Abbasi et al. (2017) synthesized new sulfonamides with the 1,4-benzodioxin ring and found them effective against various Gram-positive and Gram-negative bacterial strains, suggesting potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Lipoxygenase Inhibition The same study also investigated the lipoxygenase inhibition potential of these compounds. Lipoxygenase is an enzyme involved in the inflammatory process, and its inhibition can be beneficial for treating inflammatory conditions. The synthesized sulfonamides showed decent inhibitory activity against lipoxygenase, further supporting their therapeutic potential for inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition for Disease Treatment

α-Glucosidase and Acetylcholinesterase Inhibition Another study by Abbasi et al. (2019) focused on the enzyme inhibitory potential of similar compounds against α-glucosidase and acetylcholinesterase (AChE). These enzymes are targets in the treatment of diabetes and Alzheimer's disease, respectively. The study found that most of the synthesized compounds had substantial inhibitory activity against α-glucosidase and weaker activity against AChE (Abbasi et al., 2019).

Additional Therapeutic Applications

Antimicrobial and Antifungal Potential Further research by Abbasi et al. (2020) synthesized various compounds with similar structures and tested their antimicrobial and antifungal activities. Some of these compounds exhibited notable antibacterial and antifungal potential, demonstrating their possible use as antimicrobial agents (Abbasi et al., 2020).

Properties

Molecular Formula

C18H18F2N2O6S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)30(25,26)22-10-12(11-22)9-21-29(23,24)13-4-5-16-17(8-13)28-7-6-27-16/h1-5,8,12,21H,6-7,9-11H2

InChI Key

DPFIYYDYFQJIPD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CN(C3)S(=O)(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Reactant of Route 4
N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Reactant of Route 5
N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Reactant of Route 6
N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

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